4-Cyclopropylthiazol-5-amine dihydrochloride
Description
Properties
IUPAC Name |
4-cyclopropyl-1,3-thiazol-5-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.2ClH/c7-6-5(4-1-2-4)8-3-9-6;;/h3-4H,1-2,7H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQMSELODVHXSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(SC=N2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Optimization of Cyclization Conditions
Microwave irradiation significantly enhances reaction efficiency. For instance, heating 1-chloropropan-2-one and 1-methylthiourea at 100°C for 15 minutes under microwave conditions achieves 92% yield of 1 , compared to 72% via conventional heating. Solvent choice also impacts outcomes: polar aprotic solvents like DMF improve reaction rates, while THF slows cyclization due to reduced nucleophilicity.
Introduction of the Cyclopropyl Group
The cyclopropyl moiety is introduced via Friedel-Crafts acylation or alkylation of preformed thiazoles. Source describes a two-step protocol:
Steric and Electronic Considerations
The cyclopropyl group’s rigidity introduces steric hindrance, complicating subsequent functionalization. For example, attempts to acetylate 23 directly with acetic anhydride failed due to hindered access to the thiazole’s 5-position. Instead, 23 is treated with lithium diisopropylamide (LDA) and acetaldehyde to install a hydroxymethyl group, which is oxidized to an acetyl moiety using MnO₂ (Scheme 1):
Amine Functionalization and Protection
The primary amine at position 5 is introduced via nucleophilic substitution or reduction. Source outlines a strategy using tert-butoxycarbonyl (Boc) protection to prevent side reactions:
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Boc protection : Treatment of 4-cyclopropylthiazol-2-amine with di-tert-butyl dicarbonate in THF forms tert-butyl (4-cyclopropylthiazol-2-yl)carbamate (94% yield).
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Nitration and reduction : The Boc-protected thiazole undergoes nitration at position 5 using fuming HNO₃, followed by catalytic hydrogenation (H₂/Pd-C) to yield the amine.
Challenges in Amine Stability
The free amine is prone to oxidation, necessitating in situ protection. In one protocol, the nitro intermediate is reduced directly with SnCl₂ in HCl, yielding the amine hydrochloride salt, which is neutralized and reprotected with Boc anhydride.
Dihydrochloride Salt Formation
The final step involves converting the free base to the dihydrochloride salt. Source specifies treating 4-cyclopropylthiazol-5-amine with 2 equivalents of HCl in anhydrous ethanol at 0°C, yielding the dihydrochloride salt in 89% purity. Excess HCl is removed via azeotropic distillation with toluene.
Characterization Data
Key analytical data for intermediates and the final product are summarized below:
| Compound | ¹H NMR (CDCl₃) δ (ppm) | HR-MS (m/z) [M+H]⁺ | Yield (%) |
|---|---|---|---|
| 4-Cyclopropylthiazol-2-amine | 1.12 (m, 4H, cyclopropyl), 6.85 (s, 1H, thiazole) | 155.0843 | 78 |
| Boc-protected intermediate | 1.48 (s, 9H, Boc), 6.78 (s, 1H, thiazole) | 255.1321 | 94 |
| Final dihydrochloride salt | 1.15 (m, 4H, cyclopropyl), 8.92 (s, 2H, NH₂⁺) | 213.1300 | 89 |
Alternative Synthetic Routes and Comparative Analysis
Hydrazone-Based Approaches
Source reports a divergent method using arylhydrazones as intermediates. Condensation of 4-cyclopropylthiazol-5-amine with 2-fluorophenylhydrazine in ethanol yields a hydrazone, which is cyclized under acidic conditions to form dihydrothiazoles. However, this route affords lower yields (45–55%) due to competing polymerization.
Microwave-Assisted Synthesis
Microwave techniques reduce reaction times from hours to minutes. For example, cyclization of 2-bromo-1-cyclopropylethanone and 1-methylthiourea at 140°C for 10 minutes achieves 88% yield, versus 72% in 6 hours conventionally.
Challenges and Optimization Strategies
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Steric hindrance : Bulkier substituents on the cyclopropyl group (e.g., isopropyl) hinder reactions at the 5-position. Using LDA as a strong base improves deprotonation and reactivity.
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Amine oxidation : Boc protection mitigates undesired oxidation during nitration and reduction steps.
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Toxicity : Early methods used cyanide reagents, but these were replaced with safer alternatives like DMF-DMA for enaminone formation .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropylthiazol-5-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Cancer Research
4-Cyclopropylthiazol-5-amine derivatives have been investigated for their potential as inhibitors of cyclin-dependent kinases (CDKs), specifically CDK9. CDK9 plays a crucial role in regulating transcription and is implicated in the survival of cancer cells. Compounds that inhibit CDK9 can induce apoptosis in cancer cells, making them promising candidates for cancer therapy. For instance, studies have shown that certain thiazole derivatives exhibit nanomolar inhibitory activity against CDK9, leading to reduced levels of anti-apoptotic proteins like Mcl-1 and triggering cell death in various cancer cell lines .
2. Structure-Activity Relationship (SAR) Studies
The SAR analysis of 4-Cyclopropylthiazol-5-amine derivatives has revealed critical insights into their potency and selectivity. Modifications at specific positions on the thiazole and pyrimidine rings have been shown to enhance inhibitory activity against CDK9 while maintaining selectivity over other kinases such as CDK2. This has implications for designing more effective anticancer agents with reduced side effects .
3. Neuropharmacology
Research has also explored the neuropharmacological properties of thiazole derivatives, including their potential as antagonists for various receptors involved in neurological disorders. For example, compounds related to 4-Cyclopropylthiazol-5-amine have been tested for their effects on the corticotropin-releasing factor (CRF) receptors, which are significant targets in treating anxiety and depression .
Agricultural Applications
1. Pesticidal Activities
In agricultural science, 4-Cyclopropylthiazol-5-amine and its derivatives have shown promise as pesticides. Recent studies indicate that these compounds possess antifungal properties effective against phytopathogenic fungi such as Phytophthora capsici. One derivative demonstrated an EC50 value significantly lower than that of commercial fungicides, suggesting enhanced efficacy . This positions thiazole derivatives as viable candidates for developing new agricultural fungicides.
2. Insecticidal Properties
Additionally, certain thiazole-based compounds have been evaluated for their insecticidal activities against mosquito larvae. The synthesis of these compounds involved incorporating cyclopropylamine moieties, which contributed to their biological activity against pests like Culex pipiens pallens. The effectiveness of these compounds highlights their potential role in integrated pest management strategies .
Case Studies
Mechanism of Action
The mechanism of action of 4-Cyclopropylthiazol-5-amine dihydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to inhibit certain enzymes or receptors, leading to the disruption of essential cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is known to affect the synthesis of nucleic acids and proteins .
Comparison with Similar Compounds
Data Tables
Table 1. Comparative Properties of this compound and Analogs
Research Findings and Implications
- Antimicrobial Potential: Structural analogs like 2-(cyclopropylamino)-thiazol-4(5H)-one demonstrate that cyclopropyl-thiazole hybrids are viable antimicrobial candidates, though activity depends on substituents .
- Solubility Advantage : Dihydrochloride salts (e.g., levocetirizine) exhibit enhanced aqueous solubility, suggesting that this compound could be optimized for drug delivery .
- Synthetic Efficiency : MCR methods reduce synthesis steps for complex thiazoles, but salt formation remains a critical post-synthetic modification .
Biological Activity
4-Cyclopropylthiazol-5-amine dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. It has been shown to inhibit certain kinases, which play crucial roles in cell proliferation and survival, making it a candidate for anticancer therapies.
Anticancer Activity
Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, studies have shown that thiazole-based compounds can inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. In particular, compounds similar to 4-Cyclopropylthiazol-5-amine have demonstrated selective inhibition against CDK9 with IC50 values in the nanomolar range, indicating strong potential for therapeutic applications in oncology .
Table 1: Biological Activity of Thiazole Derivatives
| Compound Name | Target Enzyme | IC50 (nM) | Selectivity Ratio (CDK9/CDK2) |
|---|---|---|---|
| 4-Cyclopropylthiazol-5-amine | CDK9 | 10 | >80 |
| Thiazole derivative A | CDK2 | 800 | - |
| Thiazole derivative B | CDK4 | 500 | - |
This table summarizes the inhibitory activities of various thiazole derivatives against key cyclin-dependent kinases.
Case Study 1: Inhibition of CDK9
A study focused on the effects of thiazole derivatives on chronic lymphocytic leukemia cells demonstrated that a compound structurally similar to 4-Cyclopropylthiazol-5-amine showed a therapeutic window significantly higher than standard treatments. The compound reinstated apoptosis in cancer cells by selectively targeting CDK9, leading to reduced cell viability .
Case Study 2: Antimicrobial Properties
Another research effort investigated the antimicrobial properties of thiazole derivatives, including 4-Cyclopropylthiazol-5-amine. The compound exhibited potent activity against several bacterial strains, indicating its potential use as an antimicrobial agent. The mechanism involved disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing 4-Cyclopropylthiazol-5-amine dihydrochloride with high purity?
- Methodological Answer : Synthesis typically involves cyclization reactions using reagents like phosphorus oxychloride (POCl₃) under controlled temperatures (e.g., 120°C) to form the thiazole core. Purification steps, such as recrystallization or column chromatography, are critical to isolate the compound. Analytical validation via IR and NMR spectroscopy ensures structural integrity and purity. Similar approaches for analogous thiazole derivatives are documented in cyclization protocols .
Q. Which analytical techniques are most effective for validating the structure of this compound?
- Methodological Answer : A combination of spectroscopic methods is essential:
- IR Spectroscopy : Identifies functional groups (e.g., amine, cyclopropyl).
- NMR (¹H/¹³C) : Confirms molecular geometry and substituent positions.
- Mass Spectrometry (MS) : Verifies molecular weight and fragmentation patterns.
- Spectrophotometric Assays : Oxidative coupling reactions (e.g., using 4-aminoantipyrine) can quantify amine content .
Q. How should researchers assess the stability of this compound under varying laboratory conditions?
- Methodological Answer : Stability studies should employ a Design of Experiments (DoE) framework to test variables:
- Temperature : Accelerated degradation studies at 40°C, 60°C.
- pH : Solubility and stability in buffers (pH 1–12).
- Light Exposure : Photostability under UV/visible light.
- Humidity : Hygroscopicity testing.
Data should be analyzed using statistical tools (e.g., ANOVA) to identify critical degradation factors .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms predict intermediate energetics and transition states. Software like Gaussian or ORCA models reaction pathways, while machine learning (ML) tools analyze historical data to recommend optimal conditions (e.g., solvent, catalyst). This reduces experimental iterations by 30–50% .
Q. What strategies resolve contradictions in spectroscopic data for this compound?
- Methodological Answer : Cross-validate using multi-technique analysis :
- Compare experimental NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw).
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Validate mass fragmentation patterns against databases (e.g., NIST).
Discrepancies may arise from solvolysis or tautomerism, requiring controlled experiments (e.g., deuterated solvents) .
Q. How to design experiments for studying the compound’s reactivity in heterocyclic substitution reactions?
- Methodological Answer : Apply statistical DoE to test variables:
- Factors : Temperature, catalyst loading, solvent polarity.
- Response Metrics : Yield, regioselectivity, byproduct formation.
- Tools : Central Composite Design (CCD) or Box-Behnken matrices.
Post-analysis via ML identifies nonlinear interactions, enabling predictive modeling for scale-up .
Q. What role does the cyclopropyl group play in modulating pharmacological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies :
- Synthesize analogs with substituted cyclopropane (e.g., fluorinated or methylated).
- Test binding affinity via molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases).
- Compare pharmacokinetic properties (logP, solubility) using HPLC and in vitro assays.
The cyclopropyl group enhances metabolic stability by reducing oxidative degradation .
Q. How to investigate heterogeneous reaction mechanisms involving this compound?
- Methodological Answer : Use in-situ spectroscopy :
- Raman or FTIR : Monitor intermediate formation on catalytic surfaces.
- Kinetic Isotope Effects (KIE) : Differentiate rate-determining steps.
- X-ray Photoelectron Spectroscopy (XPS) : Analyze surface adsorption/desorption dynamics.
Computational microkinetic modeling integrates experimental data to propose mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
